Home > Products > Screening Compounds P102507 > Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate -

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Catalog Number: EVT-3891907
CAS Number:
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde

  • Compound Description: This compound serves as a key starting material in the synthesis of various chromanone and chromenone derivatives. []
  • Relevance: While not a quinoline derivative, this compound shares a similar heterocyclic core structure with ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate. Both compounds feature a six-membered heterocycle with an adjacent aromatic ring and similar substitution patterns involving methyl groups and a carbonyl group. The reactions described in the research highlight the potential for derivatization at analogous positions on both scaffolds. [] You can find more information about this study here: https://www.semanticscholar.org/paper/bd47957dbb76952278dd12fd0a02f485ed94aa12.

4-(3’-Bromo-4’hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

  • Compound Description: WHI-P154 displays significant cytotoxicity against human glioblastoma cell lines, inducing apoptosis at micromolar concentrations. This activity is amplified and made selective by conjugating it to recombinant human epidermal growth factor (EGF), enabling targeted delivery to glioblastoma cells via receptor-mediated endocytosis. []
  • Relevance: WHI-P154, similar to ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate, belongs to the class of substituted aniline-quinazoline derivatives. Both compounds feature a quinazoline core, an aromatic ring linked through an amino group at the 4-position, and halogen substituents on the aniline ring. The key difference lies in the substitution pattern on the quinazoline core, with WHI-P154 having methoxy groups at the 6- and 7-positions, whereas the target compound features methyl groups at the 6- and 8-positions. [] This article discusses WHI-P154 in more detail: https://www.semanticscholar.org/paper/9b6d77b216567a3ffa1da158935378882f3634f9.

Laquinimod (5-chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinoline carboxamide)

  • Compound Description: Laquinimod is an orally available drug undergoing clinical trials for treating multiple sclerosis. An efficient synthesis from 2-amino-6-chlorobenzoic acid was established, resulting in an overall yield of up to 82%, exceeding the reported 70%. []
  • Relevance: Laquinimod possesses a quinoline core structure, making it structurally related to ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate. Despite differences in substituents and the presence of a carboxamide group at the 3-position in Laquinimod, the shared quinoline scaffold highlights the potential for diverse biological activities within this class of compounds. [] The synthesis and characteristics of Laquinimod are discussed in detail in the following paper: https://www.semanticscholar.org/paper/cf784c916e7cc7c96f0b911c6da754a782fd43e2.

Properties

Product Name

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

IUPAC Name

ethyl 4-(3-chloro-2-methylanilino)-6,8-dimethylquinoline-3-carboxylate

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

InChI

InChI=1S/C21H21ClN2O2/c1-5-26-21(25)16-11-23-19-13(3)9-12(2)10-15(19)20(16)24-18-8-6-7-17(22)14(18)4/h6-11H,5H2,1-4H3,(H,23,24)

InChI Key

PJNYMMHRCGZEKJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=C(C(=CC=C3)Cl)C

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=C(C(=CC=C3)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.